
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood, but it is believed to involve the binding of the compound to specific target molecules. For example, as a fluorescent probe for metal ions, the compound binds to the metal ion and undergoes a conformational change that results in fluorescence emission.
As an inhibitor of PKC, the compound is believed to bind to the enzyme and prevent its activation, thereby blocking downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its specific application. As a fluorescent probe for metal ions, the compound can be used to detect the presence of metal ions in biological samples, which can provide insights into various physiological processes.
As an inhibitor of PKC, the compound has been shown to have potential therapeutic effects for the treatment of various diseases. For example, inhibition of PKC has been shown to reduce cancer cell proliferation and enhance insulin sensitivity in diabetic patients.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline is its selectivity for certain metal ions, which allows for specific detection in biological samples. Additionally, its potential as an inhibitor of PKC makes it a promising candidate for the development of new therapeutics.
One limitation of the compound is its potential toxicity and adverse effects on biological systems. Further research is needed to fully understand its safety profile and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline. One area of research is the development of new fluorescent probes for metal ions with improved selectivity and sensitivity.
Another area of research is the optimization of the compound as an inhibitor of PKC for the treatment of various diseases. This could involve the development of new analogs with improved potency and selectivity.
Overall, this compound is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Synthesemethoden
The synthesis of 6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline can be achieved through several methods. One common method is the reaction of 6-methyl-2-nitroaniline with 3-pyridinecarbonitrile in the presence of a reducing agent such as iron powder. The resulting intermediate is then treated with morpholine and a carbonylating agent to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-methyl-4-(4-morpholinylcarbonyl)-2-(3-pyridinyl)quinoline has been extensively studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for detecting the presence of metal ions. This compound has been shown to selectively bind to certain metal ions such as copper and zinc, and can be used to detect their presence in biological samples.
Another area of research is its potential as an inhibitor of protein kinase C (PKC), an enzyme that plays a key role in cell signaling pathways. Inhibition of PKC has been shown to have therapeutic potential for the treatment of various diseases such as cancer and diabetes.
Eigenschaften
IUPAC Name |
(6-methyl-2-pyridin-3-ylquinolin-4-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-14-4-5-18-16(11-14)17(20(24)23-7-9-25-10-8-23)12-19(22-18)15-3-2-6-21-13-15/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBGEIGKCYBLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCOCC3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

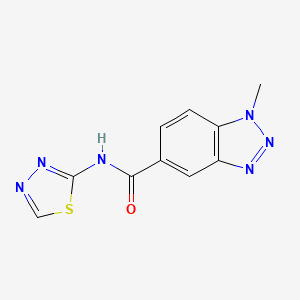

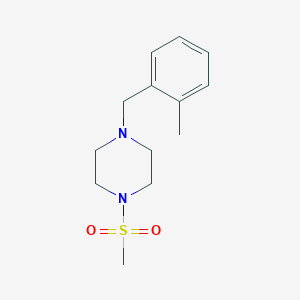
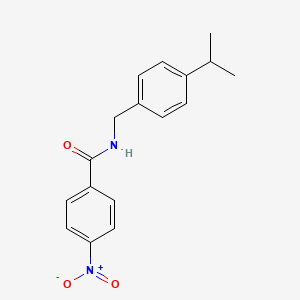
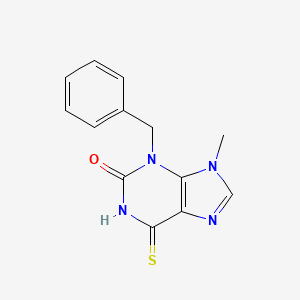

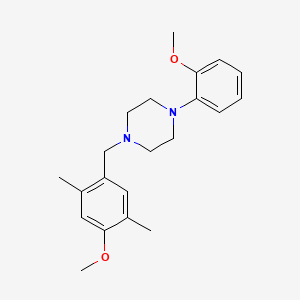
![2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
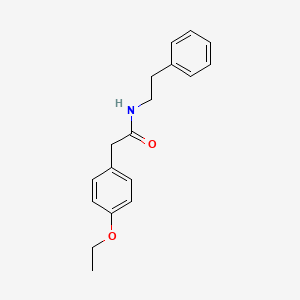
![1-(2-fluorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5708652.png)

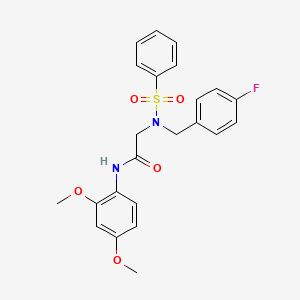
![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5708679.png)
![1-{2-[(2-nitrophenyl)thio]benzoyl}pyrrolidine](/img/structure/B5708682.png)